molecular formula C14H13BrO3 B139402 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid CAS No. 27655-95-4

2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid

Cat. No. B139402
CAS RN: 27655-95-4
M. Wt: 309.15 g/mol
InChI Key: JZRWXNBIQCMXSU-UHFFFAOYSA-N
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Patent
US05107013

Procedure details

16.1 Grams of the methyl ester of the 2-(5-bromo-6-methoxy-2-naphthyl)propionic acid are dissolved in 65 ml of methylene chloride and then 10.4 ml of mesitylene and 12 ml of anhydrous titanium tetrachloride are added while keeping the temperature at about 20° C. The reaction mixture is kept under stirring at room temperature for 80 hours and then is poured into a mixture made of 68 g of crushed ice and of 15 ml of a 35% (w/v) aqueous solution of hydrochloric acid. The layers are separated after 15 minutes of stirring, the aqueous layer is extracted with 30 ml of methylene chloride and then is discarded. The organic layers are collected, first washed with 50 ml of a 1N aqueous solution of hydrochloric acid, then with 50 ml of water and lastly with 50 ml of a 8% (w/v) aqueous solution of sodium bicarbonate. The organic solution is dried over anhydrous sodium sulfate and then is evaporated under vacuum. The residue is crystallized first with n-hexane and then with methyl alcohol obtaining 4 g of product with a yield equal to 32.7%.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
catalyst
Reaction Step Two
[Compound]
Name
ice
Quantity
68 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([CH:14]([CH3:18])[C:15]([OH:17])=[O:16])=[CH:7]2.[C:19]1(C)C=C(C)C=C(C)C=1.Cl>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[CH3:13][O:12][C:11]1[CH:2]=[C:3]2[C:8](=[CH:9][CH:10]=1)[CH:7]=[C:6]([CH:14]([CH3:18])[C:15]([O:17][CH3:19])=[O:16])[CH:5]=[CH:4]2

Inputs

Step One
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C=CC(=CC2=CC=C1OC)C(C(=O)O)C
Name
Quantity
65 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10.4 mL
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Name
Quantity
12 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Three
Name
ice
Quantity
68 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature for 80 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 20° C
ADDITION
Type
ADDITION
Details
is poured into a mixture
CUSTOM
Type
CUSTOM
Details
The layers are separated after 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
of stirring
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with 30 ml of methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic layers are collected
WASH
Type
WASH
Details
first washed with 50 ml of a 1N aqueous solution of hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution is dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
is evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is crystallized first with n-hexane

Outcomes

Product
Details
Reaction Time
80 h
Name
Type
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.